Cas no 137862-53-4 (Valsartan)

Valsartan is an angiotensin II receptor antagonist that offers effective blood pressure management through competitive inhibition of the AT1 receptor. Its advantages include rapid onset and sustained duration of action, which facilitates therapeutic control in patients with hypertension or heart failure. This results in improved cardiovascular outcomes and reduced risk of complications.
Valsartan structure
Valsartan structure
商品名:Valsartan
CAS番号:137862-53-4
MF:C24H29N5O3
メガワット:435.5188
MDL:MFCD00865840
CID:64498
PubChem ID:125307697

Valsartan 化学的及び物理的性質

名前と識別子

    • Valsartan
    • CGP-48933
    • VALSARTAN, MM STANDARD
    • VALSARTAN, USP STANDARD
    • VALSARTAN, RELATED COMPOUND A(R)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE USP STANDARD
    • VALSARTAN, RELATED COMPOUND C(S)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE BENZYL ESTER USP STANDARD
    • N-[[(2-Cyano(1.1-Biphenyl)-4-Yl)Methyl]MethylEster]-L-Valine.Hydrochloride
    • ValsartanC24H29N503
    • Diovan, N-(1-Oxopentyl)-N-[[2(1H-tetrazol-5-yl)[1,1biphenyl]-4-yl]methyl]-L-valine, CGP-48933
    • L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- (9CI)
    • Nisis
    • Tareg
    • (S)-2-(N-((2''-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID
    • N-Valeryl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine
    • (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
    • CGP 48933
    • GMP
    • L-Valsartan
    • N-(1-N.PENTANOYL)-N-[[2''-(1H-TETRAZOL-5-YL)[1'',1- BIPHENYL]-4-YL]METHYL]-L-VALINE
    • N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
    • Valsartan API
    • Valsartane
    • Valsratan
    • N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
    • 3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-butanoic acid
    • N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
    • Diovan
    • [ "" ]
    • Provas
    • Exforge
    • N-(p-(o-1H-Tetrazol-5-ylphenyl)benzyl)-N-valeryl-L-valine
    • 80M03YXJ7I
    • C24H29N5O3
    • (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
    • Kalpres
    • Valsarta
    • CHEBI:9927
    • SBI-0206738.P001
    • DS-1248
    • BV164506
    • L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]- (9CI)
    • SMR000466318
    • N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine
    • ENTRESTO COMPONENT VALSARTAN
    • N-(1-oxopentyl)-N-[[2'-(1h-tetrazol-5-yl) [1,1'-bi-phenyl]-4-yl]methyl]-l-valine
    • HMS3651E04
    • (2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • Spectrum2_001120
    • Prexxartan
    • AKOS015994698
    • VAL-489
    • DAFIRO COMPONENT VALSARTAN
    • NSC 758927
    • AB00639940-06
    • KBio2_007423
    • VALSARTAN [INN]
    • NSC-758927
    • EC 604-045-2
    • N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine
    • VALSARTAN COMPONENT OF COPALIA
    • VALSARTAN [MART.]
    • HMS2232F05
    • HSDB 7519
    • VALSARTAN COMPONENT OF COPALIA-HCT
    • VALSARTAN (USP MONOGRAPH)
    • SPECTRUM1505209
    • KBio3_003006
    • AM90287
    • UNII-80M03YXJ7I
    • NC00278
    • (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
    • (s)-3-methyl-2-[N-({4-[2-(2h-1,2,3,4-tetrazol-5-yl) phenyl]phenyl}methyl)pentanamido]butanoic acid
    • HMS1922L21
    • (S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • KBioGR_001078
    • HMS2093K22
    • 3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-yl]-amino}-butyric acid
    • Valsartan, Pharmaceutical Secondary Standard; Certified Reference Material
    • VALSARTAN COMPONENT OF DAFIRO-HCT
    • VALSARTAN [WHO-DD]
    • MLS001424088
    • BYVALSON COMPONENT OF VALSARTAN
    • SW197658-2
    • (5)-2-{N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]pentanamido}-3-methylbutanoic acid
    • VALSARTAN [USP MONOGRAPH]
    • valsartanum
    • VALSARTAN [USP-RS]
    • CHEMBL1069
    • (s)-3-methyl-2-{pentanoyl-[-2'-(1h-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • VALSARTAN COMPONENT OF IMPRIDA-HCT
    • HMS3715P12
    • 137863-60-6
    • Valzaar
    • valsartan (Diovan)
    • BDBM50049186
    • VALSARTAN [EMA EPAR]
    • V0112
    • VALSARTAN (EP IMPURITY)
    • SR-05000001928
    • EXFORGE COMPONENT VALSARTAN
    • DTXCID603735
    • N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-(L)-valine
    • EZR-104
    • VALTURNA COMPONENT VALSARTAN
    • Vals
    • (2~{S})-3-methyl-2-[pentanoyl-[[4-[2-(2~{H}-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
    • NSC758927
    • (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid
    • (S)-3-Methyl-2-{pentanoyl-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • VALSARTAN [USAN]
    • (2S)-3-Methyl-2-(pentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid
    • VALSARTAN [HSDB]
    • Diovan (TN)
    • KBio2_002287
    • (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]amine
    • VALSARTAN COMPONENT OF EXFORGE HCT
    • (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
    • CCG-101028
    • VALSARTAN (MART.)
    • VALSARTAN (USP-RS)
    • AB00639940-08
    • Valsartan, >=98% (HPLC)
    • BSPBio_003501
    • N-Valeryl-N-[2'-(5-tetrazolyl)biphenyl-4-ylmethyl]-L-valine
    • L-Valine, N-(1-oxopentyl)-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
    • N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
    • Spectrum4_000749
    • MLS000759423
    • VALSARTAN COMPONENT OF VALTURNA
    • MFCD00865840
    • (S)-3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • HB3381
    • (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amine
    • (2S)-3-Methyl-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)butanoic acid
    • HY-18204
    • KS-1194
    • N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-L-valine
    • (S)-2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
    • s1894
    • VALSARTAN [VANDF]
    • Valpression
    • KBioSS_002289
    • BIDD:GT0345
    • N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine
    • Spectrum_001796
    • D00400
    • COPALIA COMPONENT VALSARTAN
    • DB00177
    • CCG-221275
    • VALSARTAN [EP IMPURITY]
    • C09CA03
    • NCGC00178027-11
    • (s)-2-(n-((2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid
    • (2R)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid (Valsartan (R)-Enantiomer)
    • VALSARTAN COMPONENT OF DIOVAN HCT
    • BRD-K45158365-001-05-6
    • Varexan
    • VALSARTAN (EP MONOGRAPH)
    • Valsartan, United States Pharmacopeia (USP) Reference Standard
    • CS-1967
    • L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
    • COPALIA-HCT COMPONENT VALSARTAN
    • BRD-K45158365-001-02-3
    • VALSARTAN COMPONENT OF ENTRESTO
    • U35
    • Valsartan for system suitability, European Pharmacopoeia (EP) Reference Standard
    • GTPL3937
    • VALSARTAN [ORANGE BOOK]
    • EN300-6482022
    • EXFORGE HCT COMPONENT VALSARTAN
    • (2S)-3-Methyl-2-{N-pentanoyl-N'-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butanoic acid
    • VALSARTAN COMPONENT OF EXFORGE
    • Valsartan- Bio-X
    • AC-4543
    • L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]-(9ci)
    • (S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
    • DAFIRO-HCT COMPONENT VALSARTAN
    • IMPRIDA-HCT COMPONENT VALSARTAN
    • (S)-N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-methyl)-valine
    • VALSARTAN COMPONENT OF IMMPRIDA
    • AB00639940_11
    • Valsartan (JP17/USP/INN)
    • (S)-N-valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine
    • [3H]valsartan
    • J-007068
    • BCP05184
    • AKOS015914315
    • Valsartan (USAN:USP:INN:BAN)
    • Z1379303659
    • GTPL593
    • Spectrum3_001831
    • Miten
    • Kalpress
    • N-pentanoyl-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine
    • Spectrum5_001582
    • SPBio_001260
    • Q155472
    • IMPRIDA COMPONENT VALSARTAN
    • KBio2_004855
    • (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoicacid
    • AGSAV301 COMPONENT VALSARTAN
    • L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
    • DTXSID6023735
    • 3-Methyl-2-{((S)-pentanoyl)-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
    • Valsartana
    • Pharmakon1600-01505209
    • ACWBQPMHZXGDFX-QFIPXVFZSA-N
    • 2-{[2''-(2,3-Dihydro-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-pentanoyl-amino}-3-methyl-butyric acid
    • DIOVAN HCT COMPONENT VALSARTAN
    • VALSARTAN [EP MONOGRAPH]
    • Valsartan,(S)
    • HMS2051L12
    • NCGC00178027-08
    • Valtan
    • SR-05000001928-1
    • Valsartan, European Pharmacopoeia (EP) Reference Standard
    • 137862-53-4
    • VALSARTAN [JAN]
    • Valsartan for peak identification, European Pharmacopoeia (EP) Reference Standard
    • SCHEMBL2542
    • N-(1-Oxopentyl)-N-
    • VALSARTAN [MI]
    • VALSARTAN COMPONENT OF BYVALSON
    • AB00639940_09
    • (S)-N-(1-carboxy-2-methylprop-1-yl)-N-pentanoyl-N-
    • (2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid
    • Valsartan [USAN:USP:INN:BAN]
    • BRD-K45158365-001-11-4
    • BRD-K45158365-001-10-6
    • NCGC00178027-19
    • MDL: MFCD00865840
    • インチ: 1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
    • InChIKey: ACWBQPMHZXGDFX-QFIPXVFZSA-N
    • ほほえんだ: O([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])=O

計算された属性

  • せいみつぶんしりょう: 435.22704g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 10
  • どういたいしつりょう: 435.22704g/mol
  • 単一同位体質量: 435.22704g/mol
  • 水素結合トポロジー分子極性表面積: 112Ų
  • 重原子数: 32
  • 複雑さ: 608
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • Stability Shelf Life: Stable under recommended storage conditions.
  • Temperature: Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx).
  • Dissociation Constants: pKa = 3.6
  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.212g/cm3
  • ゆうかいてん: 117°C(lit.)
  • ふってん: 684.9 °C at 760 mmHg
  • フラッシュポイント: 368ºC
  • 屈折率: 1.586
  • ようかいど: DMSO: ≥20mg/mL
  • あんていせい: Hygroscopic
  • PSA: 112.07000
  • LogP: 4.16170
  • マーカー: 9916
  • ひせんこうど: -55.0° - -70.0° (c=1, MeOH)
  • 光学活性: [α]/D -55 to -70°, c = 1 in methanol
  • かんど: 湿度に敏感である
  • ようかいせい: DMSO: ≥20mg/mL

Valsartan セキュリティ情報

Valsartan 税関データ

  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Valsartan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
206013-1G
Valsartan, 99%, a nonpeptide angiotensin II AT1 receptor antagonist
137862-53-4 99%
1G
¥ 279 2022-04-26
abcr
AB283031-1 g
(2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid, 97%; .
137862-53-4 97%
1 g
€69.40 2023-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6716-10mg
Valsartan
137862-53-4 99.63%
10mg
¥ 397 2023-09-07
Enamine
EN300-6482022-0.1g
(2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid
137862-53-4 95%
0.1g
$159.0 2023-07-07
eNovation Chemicals LLC
D487311-1kg
VALSARTAN
137862-53-4 97%
1kg
$870 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V40181-100mg
Valsartan
137862-53-4 ,HPLC≥98%
100mg
¥168.0 2023-09-06
Fluorochem
036602-1g
N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
137862-53-4 97%
1g
£10.00 2022-03-01
AstaTech
47902-1/G
VALSARTAN
137862-53-4 97%
1g
$37 2023-09-17
FUJIFILM
225-01991-1G
Valsartan
137862-53-4
1g
JPY 19900 2023-09-15
BAI LING WEI Technology Co., Ltd.
206013-50MG
Valsartan, 99%, a nonpeptide angiotensin II AT1 receptor antagonist
137862-53-4 99%
50MG
¥ 66 2022-04-26

Valsartan 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Acetone ,  Water ;  10 min, rt; 30 min, rt → 80 °C
リファレンス
Novel crystal forms of entresto: a supramolecular complex of trisodium sacubitril/valsartan hemi-pentahydrate
Shaikh, Tabrez R.; George, Christy P.; Bhukya, Priyanka; Shelke, Nikita; Pawar, Komal; et al, CrystEngComm, 2022, 24(42), 7387-7393

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  1 h, 25 - 35 °C
リファレンス
Preparation of solid state forms of trisodium salt of valsartan/sacubitril complex and sacubitril sodium
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Acetone ;  10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 - 20 °C; 1 h, 10 - 20 °C
リファレンス
Preparation of sacubitril and salt thereof and novel compounds used in the process
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Isopropyl acetate ,  Heptane ,  Water ;  rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 45 °C
リファレンス
A method for preparation of LCZ696
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Isopropyl acetate ;  4 - 6 h, rt
1.2 Reagents: Water
1.3 Solvents: Water ;  2 - 3 h, rt
リファレンス
Preparation of sacubitril valsartan sodium salt
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Isopropyl acetate ,  Water ;  rt; 4 h, 50 °C
1.2 Reagents: Carbon Solvents: Acetone ;  5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt; 1 h, 45 °C; 45 °C → rt; 2 h, rt
リファレンス
Preparation of sacubitril valsartan sodium
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Acetone ;  10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 - 10 °C; 1 h, 0 - 10 °C
リファレンス
Novel crystalline form of trisodium sacubitril-valsartan hemipentahydrate
, India, , ,

Valsartan Raw materials

Valsartan Preparation Products

Valsartan サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:137862-53-4)Valsartan
注文番号:A807313
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 04:47
価格 ($):167.0
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:137862-53-4)Valsartan
注文番号:CL17336
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:39
価格 ($):discuss personally

Valsartan 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:137862-53-4)Valsartan
sfd13617
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Shanghai Jinhuan Chemical CO., LTD.
(CAS:137862-53-4)Valsartan
JH214
清らかである:98.00%
はかる:25kg
価格 ($):問い合わせ